molecular formula C15H14N2O B11872432 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 1086-23-3

3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11872432
CAS No.: 1086-23-3
M. Wt: 238.28 g/mol
InChI Key: IVMLLUHSXAKHJP-UHFFFAOYSA-N
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Description

3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an o-tolyl substituent at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of o-toluidine with anthranilic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinazolinone derivatives, including 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinazolin-4(1H)-one: Lacks the o-tolyl substituent but shares the quinazolinone core structure.

    3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a p-tolyl substituent instead of an o-tolyl group.

    3-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one: Contains an m-tolyl substituent.

Uniqueness

The presence of the o-tolyl substituent in 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other quinazolinone derivatives and can lead to different pharmacological profiles.

Properties

CAS No.

1086-23-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)17-10-16-13-8-4-3-7-12(13)15(17)18/h2-9,16H,10H2,1H3

InChI Key

IVMLLUHSXAKHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CNC3=CC=CC=C3C2=O

Origin of Product

United States

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